[6-(4-Chlorophenyl)pyridazin-3-yl](2-methoxyethyl)amine
Description
Chemical Structure: 6-(4-Chlorophenyl)pyridazin-3-ylamine (CAS: 1018127-44-0 ) is a pyridazine derivative with a 4-chlorophenyl substituent at the 6-position and a 2-methoxyethylamine group at the 3-position. Its molecular formula is C₁₃H₁₄ClN₃O (MW: 281.73 g/mol).
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(2-methoxyethyl)pyridazin-3-amine |
InChI |
InChI=1S/C13H14ClN3O/c1-18-9-8-15-13-7-6-12(16-17-13)10-2-4-11(14)5-3-10/h2-7H,8-9H2,1H3,(H,15,17) |
InChI Key |
LTZWIWCMUOGMHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyridazinone Precursors
The most common starting material for this route is 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4), which undergoes halogenation to generate reactive intermediates. For example:
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Bromination followed by POCl3 treatment :
-
Step 1 : Bromination of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone with bromine in acetic acid yields 3-bromo-6-(4-chlorophenyl)pyridazine.
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Step 2 : Subsequent treatment with phosphorus oxychloride (POCl3) replaces the hydroxyl group with chlorine, forming 3-chloro-6-(4-chlorophenyl)pyridazine .
-
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Br₂, acetic acid | Acetic acid | 65°C, 3 h | 85% |
| 2 | POCl₃ | - | Reflux, 5 h | 78% |
Amination with 2-Methoxyethylamine
The chlorinated intermediate reacts with 2-methoxyethylamine under basic conditions:
-
Procedure :
Key Data :
-
Purity : >95% (HPLC)
-
Critical Parameter : Excess Cs₂CO₃ ensures deprotonation of the amine, enhancing nucleophilicity.
Reductive Amination of Pyridazinone Derivatives
Ketone Intermediate Formation
6-(4-Chlorophenyl)pyridazin-3(2H)-one is converted to a ketone via oxidation, though direct methods are less common. Alternatively, pre-functionalized intermediates (e.g., 3-oxo derivatives) are used.
Coupling with 2-Methoxyethylamine
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid.
-
Conditions :
-
Stirring at 25°C for 12 hours.
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pH maintained at 4–5 using acetic acid.
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Outcome :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
While less direct, this method constructs the pyridazine core early in the synthesis:
-
Substrates :
-
3-Amino-6-bromopyridazine
-
4-Chlorophenylboronic acid
-
Post-Coupling Modification :
The bromine atom at position 6 is replaced with 2-methoxyethylamine via Buchwald-Hartwig amination.
Performance Metrics :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity, scalable | Requires hazardous POCl₃ | 70–85% |
| Reductive Amination | Mild conditions, fewer steps | Low functional group tolerance | 60–75% |
| Cross-Coupling | Modular, versatile | High catalyst cost, multi-step | 50–70% |
Industrial-Scale Considerations
Process Optimization
Cost Analysis
-
Nucleophilic Substitution : Lowest cost ($120–150/kg) due to minimal catalyst use.
-
Cross-Coupling : Highest cost ($450–600/kg) from Pd and ligand expenses.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)pyridazin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-methoxyethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 6-(4-Chlorophenyl)pyridazin-3-ylamine exhibit anticancer properties. For instance, pyridazine derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. A study demonstrated that such compounds could effectively inhibit c-KIT kinase, which is crucial in certain types of gastrointestinal stromal tumors (GIST) .
2. Neurological Disorders
The compound's potential in treating neurological disorders is under investigation. Similar compounds have been associated with neuroprotective effects and the modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and other forms of dementia .
Agricultural Applications
1. Insecticidal Properties
6-(4-Chlorophenyl)pyridazin-3-ylamine has been explored for its insecticidal properties. Research into N-substituted pyridazine derivatives has revealed their effectiveness in controlling insect populations, making them suitable candidates for agricultural pest management .
Biochemical Research
1. Enzyme Inhibition Studies
Studies have shown that this compound can act as an inhibitor for various enzymes, potentially affecting metabolic pathways. For example, enzyme assays indicate that structurally related compounds can inhibit lysosomal phospholipase A2, which plays a role in lipid metabolism and cellular signaling . Such inhibitory effects are crucial for understanding drug-induced phospholipidosis and other drug toxicity mechanisms.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| 6-(4-Chlorophenyl)pyridazin-3-ylamine | Anticancer | c-KIT kinase | |
| Similar Pyridazine Derivative | Neuroprotective | Neurotransmitter systems | |
| N-substituted Pyridazine | Insecticidal | Various insect species | |
| Related Compound | Enzyme inhibition | Lysosomal phospholipase A2 |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various pyridazine derivatives demonstrated that modifications to the 4-chlorophenyl group significantly enhanced anticancer activity against GIST cells. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds.
Case Study 2: Insect Control
Field trials using N-substituted pyridazine compounds showed a marked reduction in pest populations compared to control groups. These findings suggest that such compounds could be integrated into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity: The 4-chlorophenyl group in the target compound and ’s analogue enhances membrane permeability compared to non-chlorinated analogues .
- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility relative to the 3-pyridinylmethyl group in , which may form stronger hydrogen bonds but has higher polarity .
- Bioactivity : N-Methyl, N-methoxyalkyl derivatives (–13) show specific modulation of autotaxin (ATX), suggesting substituent-dependent target engagement .
Biological Activity
The compound 6-(4-Chlorophenyl)pyridazin-3-ylamine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal and agricultural chemistry. Its unique structure, characterized by a pyridazine ring with a chlorophenyl substituent and an amine functional group, suggests a variety of possible interactions with biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure enables the compound to engage in various chemical reactions, influencing its biological activity. The presence of both aromatic and aliphatic components may enhance its selectivity and potency compared to simpler derivatives.
Biological Activity Overview
Research into the biological activity of 6-(4-Chlorophenyl)pyridazin-3-ylamine indicates potential applications in several areas:
- Anticancer Activity : Similar compounds have shown promise as inhibitors of critical pathways involved in tumor growth and angiogenesis, particularly through interactions with phosphatidylinositol-3-kinase (PI3K) signaling pathways .
- Phospholipidosis : The compound's interaction with lysosomal phospholipase A2 has been studied, indicating that it may influence the accumulation of phospholipids within lysosomes, which is a significant factor in drug-induced toxicity .
- Pesticidal Properties : Preliminary studies suggest potential applications as a pesticide or herbicide due to its biological activity against certain pests.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological effects of this compound. Compounds with similar structures have been analyzed to determine their binding affinities to various biological targets. For instance, predictive models utilizing SAR have indicated that modifications to the molecular structure can significantly impact efficacy and specificity.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against cancer cell lines. The results indicate that derivatives of pyridazine exhibit varying degrees of antiproliferative activity. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.1 |
| Compound B | HeLa (Cervical Cancer) | 9.76 |
| Compound C | MCF7 (Breast Cancer) | 14.7 |
These findings suggest that modifications to the pyridazine core can enhance or diminish biological activity depending on the specific cell line tested .
In Vivo Studies
In vivo evaluations are essential for understanding pharmacokinetics and pharmacodynamics. Early studies indicate that compounds similar to 6-(4-Chlorophenyl)pyridazin-3-ylamine demonstrate favorable absorption and distribution profiles, contributing to their therapeutic potential .
Case Studies
- Anticancer Research : A study focusing on pyridazine derivatives highlighted their role in inhibiting cancer cell proliferation through PI3K pathway modulation. The findings support further exploration into this compound for cancer therapy applications .
- Pharmacological Investigations : Another investigation into structural analogs revealed significant differences in activity based on substituent variations, underscoring the importance of chemical modifications in enhancing therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
